molecular formula C20H26N4O5S B2639841 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946271-90-5

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No. B2639841
M. Wt: 434.51
InChI Key: KSGMPGWDMJYMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, a piperazine ring, and a pyrimidine ring . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, depending on its exact structure and the context in which it is used.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydrobenzo[b][1,4]dioxin ring could potentially be synthesized from a catechol derivative through a series of reactions . The sulfonyl group, piperazine ring, and pyrimidine ring would each require their own synthesis steps, which could involve a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The presence of multiple functional groups means that it could potentially participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonyl group could make it more polar, while the presence of a pyrimidine ring could affect its aromaticity .

Scientific Research Applications

Computational Quantum Chemical Studies

A study conducted by Gaurav and Krishna (2021) utilized Computational Quantum Chemical (CQC) methods to analyze pharmacokinetic properties and other biological aspects of Uracil-5-Tertiary Sulfonamides, which include compounds structurally similar to the requested chemical. The study emphasized the calculation of NMR, FT-Raman, FT-IR, and UV-Vis spectral data, providing insights into the drug-likeness and bioactivity scores of these compounds G. Gaurav & K. R. Krishna, 2021.

Synthesis and Antiproliferative Activity

Mallesha et al. (2012) reported on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. This research signifies the potential of these compounds, including structures related to the one , as anticancer agents L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, & A. Mallika, 2012.

Pharmaceutical Intermediates

An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a crucial intermediate for the anti-hypertensive drug Doxazosin, was described by Ramesh, Reddy, and Reddy (2006). This research underscores the importance of such compounds in the synthesis of pharmaceutical agents, highlighting their role in developing treatments for hypertension and benign prostate hyperplasia C. Ramesh, R. B. Reddy, & G. M. Reddy, 2006.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Without more specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-3-10-29-20-14-19(21-15(2)22-20)23-6-8-24(9-7-23)30(25,26)16-4-5-17-18(13-16)28-12-11-27-17/h4-5,13-14H,3,6-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGMPGWDMJYMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

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